![molecular formula C8H19N2OP B14508751 2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine CAS No. 63057-81-8](/img/structure/B14508751.png)
2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine is a chemical compound that belongs to the class of diazaphospholidines. These compounds are characterized by the presence of a phosphorus atom bonded to two nitrogen atoms within a five-membered ring structure. The compound’s unique structure and properties make it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine typically involves the reaction of a suitable phosphorus precursor with butan-2-ol and a diamine. The reaction conditions often require the use of a solvent, such as tetrahydrofuran (THF), and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis.
Biology: It can be employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, thereby affecting the overall reaction pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine
- 1,3-Dimethyl-1,3,2-diazaphospholidine
- 2-[(Butan-2-yl)oxy]-1,3,2-diazaphospholidine
Uniqueness
This compound is unique due to the presence of the butan-2-yl group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propiedades
Número CAS |
63057-81-8 |
|---|---|
Fórmula molecular |
C8H19N2OP |
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
2-butan-2-yloxy-1,3-dimethyl-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C8H19N2OP/c1-5-8(2)11-12-9(3)6-7-10(12)4/h8H,5-7H2,1-4H3 |
Clave InChI |
QUNCSXNSPDJTOT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OP1N(CCN1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


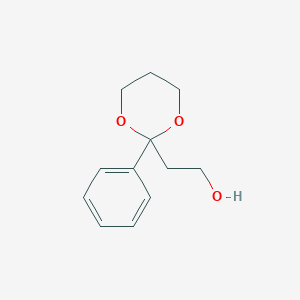

![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)
![1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene](/img/structure/B14508678.png)
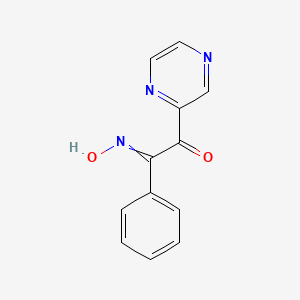
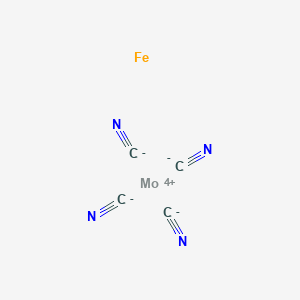
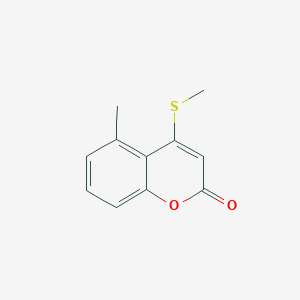

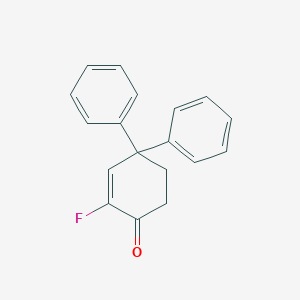
![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)
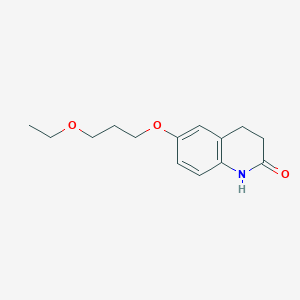

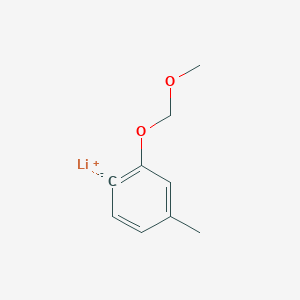
![4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile](/img/structure/B14508759.png)
